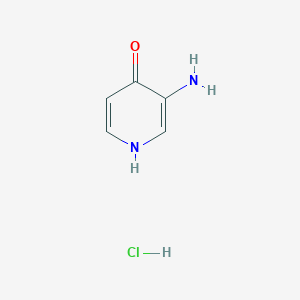

3-Aminopyridin-4-ol hydrochloride

説明

Structure

3D Structure of Parent

特性

IUPAC Name |

3-amino-1H-pyridin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O.ClH/c6-4-3-7-2-1-5(4)8;/h1-3H,6H2,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBUMNSNKPJHMKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C(C1=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40517349 | |

| Record name | 3-Aminopyridin-4(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120256-13-5 | |

| Record name | 3-Aminopyridin-4(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 3-Aminopyridin-4-ol Hydrochloride

Executive Summary

3-Aminopyridin-4-ol hydrochloride (3-amino-4-hydroxypyridine HCl) is a critical heterocyclic scaffold used in the development of antiretrovirals (e.g., HIV integrase inhibitors) and kinase inhibitors. Its structural duality—existing in equilibrium between the pyridin-4-ol and pyridin-4-one tautomers—provides unique reactivity profiles for nucleophilic substitutions and metal chelation.

This guide details the Nitration-Reduction Pathway , the industry "Gold Standard" for synthesizing this moiety. Unlike routes starting from 4-aminopyridine or halogenated precursors, this pathway utilizes the cost-effective 4-pyridone starting material, minimizing byproduct formation and maximizing atom economy.

Chemical Identity & Retrosynthetic Analysis[1]

The Tautomerism Challenge

Researchers must recognize that the starting material and product exist in a tautomeric equilibrium. In solution, the 4-pyridone form often predominates over the 4-hydroxypyridine form, especially in polar solvents.

-

Implication: The 3-position is electronically activated by the oxygen at position 4 (ortho-directing), making it highly susceptible to electrophilic aromatic substitution (Nitration).

Retrosynthetic Logic

The synthesis is designed backwards from the target salt:

-

Target: 3-Aminopyridin-4-ol HCl.

-

Precursor: 3-Nitro-4-hydroxypyridine (Stable intermediate).

-

Starting Material: 4-Hydroxypyridine (4-Pyridone).

Figure 1: Retrosynthetic disconnection showing the transformation from the oxidized nitro-intermediate to the reduced amine salt.

Detailed Experimental Protocol

Phase 1: Regioselective Nitration

Objective: Introduce a nitro group at the C3 position.

Mechanism: Electrophilic Aromatic Substitution (EAS).[1] The 4-OH group activates the ring, directing the nitronium ion (

Reagents & Materials

-

4-Hydroxypyridine (98% purity)[2]

-

Fuming Nitric Acid (HNO

, >90%) -

Concentrated Sulfuric Acid (H

SO -

Ice/Water bath[3]

Step-by-Step Methodology

-

Acid Charge: Charge 50 mL of conc. H

SO -

Substrate Addition: Slowly add 10.0 g of 4-hydroxypyridine to the acid. Note: This is exothermic. Maintain T < 10°C to prevent decomposition.

-

Nitration: Add 6.0 mL of fuming HNO

dropwise over 30 minutes.-

Critical Parameter: Do not allow temperature to spike above 15°C during addition to avoid dinitration or tar formation ("Red Oil").

-

-

Reaction: Once addition is complete, warm the mixture to 85–90°C and stir for 4 hours. The solution will evolve brown NO

fumes (scrubber required). -

Quench: Cool the mixture to room temperature (RT) and pour onto 200 g of crushed ice.

-

Isolation: The 3-nitro-4-hydroxypyridine precipitates as a yellow solid. Filter, wash with cold water (3 x 20 mL), and dry in a vacuum oven at 50°C.

Yield Expectation: 75–85%

Checkpoint: Product should be a bright yellow powder.

Phase 2: Catalytic Hydrogenation & Salt Formation

Objective: Reduce the nitro group to an amine and isolate as the hydrochloride salt for stability. Choice of Catalyst: Pd/C is preferred over Fe/HCl for pharmaceutical applications to avoid heavy metal residue (Fe) and ensure easier workup.

Reagents & Materials

-

3-Nitro-4-hydroxypyridine (from Phase 1)

-

Palladium on Carbon (10% Pd/C, 50% wet)

-

Methanol (HPLC Grade)

-

Hydrochloric Acid (12M or 4M in Dioxane)

-

Hydrogen Gas (H

, balloon or Parr shaker)

Step-by-Step Methodology

-

Slurry Preparation: In a pressure vessel or hydrogenation flask, suspend 5.0 g of 3-nitro-4-hydroxypyridine in 50 mL Methanol.

-

Catalyst Addition: Add 0.5 g of 10% Pd/C (wet). Safety: Pd/C is pyrophoric when dry. Keep wet.

-

Acidification: Add 3.0 mL of conc. HCl (or equivalent molar excess). This ensures the amine forms the salt immediately upon reduction, preventing oxidation of the free base.

-

Hydrogenation: Purge the vessel with N

, then charge with H -

Filtration: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with methanol.

-

Crystallization: Concentrate the filtrate under reduced pressure to ~10 mL. Add 20 mL of cold Isopropanol or Diethyl Ether to induce crystallization.

-

Final Isolation: Filter the white/off-white crystals of this compound. Dry under vacuum.

Process Workflow & Logic

The following diagram illustrates the unit operations and critical control points (CCPs) for the synthesis.

Figure 2: Process Flow Diagram highlighting Critical Control Points (CCPs) in red and reaction execution in blue.

Analytical Characterization & Specifications

Upon isolation, the product must be validated against the following specifications to ensure suitability for downstream pharmaceutical application.

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline solid | Visual |

| Purity (HPLC) | > 98.0% | C18 Column, Phosphate Buffer/MeOH |

| Melting Point | > 200°C (Decomposes) | Capillary Method |

| 400 MHz NMR | ||

| Mass Spec (ESI+) | [M+H] | LC-MS |

Expert Insight on NMR:

In D

Safety & Troubleshooting (E-E-A-T)

Critical Hazards

-

Fuming Nitric Acid: Highly corrosive and strong oxidizer. Incompatible with organic solvents (acetone, ethanol) in the nitration stage—risk of explosion. Use only sulfolane or H2SO4 as solvent.

-

Palladium on Carbon: Pyrophoric when dry. Always keep wet with water or solvent. Filter under inert atmosphere (N

) if possible.

Troubleshooting Guide

-

Problem: Low yield in Nitration (Phase 1).

-

Cause: Temperature too high during HNO

addition (tar formation) or quench was too fast (particle size too small to filter). -

Solution: Strict T < 10°C control; digest the precipitate for 30 mins before filtering.

-

-

Problem: Product turns pink/brown upon storage.

-

Cause: Oxidation of the free amine.

-

Solution: Ensure full conversion to the HCl salt. Store under Argon/Nitrogen in amber vials.

-

References

-

BenchChem. (2025).[1] Technical Guide to the Synthesis of 3-Amino-4-nitropyridine derivatives. (General protocol for aminopyridine nitration adapted for hydroxypyridines).

-

Katritzky, A. R., et al. (2005).[4] "Preparation of nitropyridines by nitration of pyridines with nitric acid."[1][4][5][6] Organic & Biomolecular Chemistry, 3(9). (Foundational mechanism for pyridine nitration).[7]

-

National Institutes of Health (NIH). (2013). "Synthesis of a 3-Amino-2,3-dihydropyrid-4-one...". PMC. (Reduction protocols for 3-nitro-4-pyridone systems).

-

Google Patents. (2010). "Process for preparation of nitropyridine derivatives." WO2010089773A2. (Industrial scale-up considerations for nitropyridines).

-

Organic Syntheses. "3-Aminopyridine derivatives." Org.[4][8][9][10] Synth. Coll. Vol. 7, p. 27. (General handling of aminopyridine salts).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine - Google Patents [patents.google.com]

- 3. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. reddit.com [reddit.com]

- 6. CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google Patents [patents.google.com]

- 7. nva.sikt.no [nva.sikt.no]

- 8. 4-nitropyridine synthesis requested , Hive Chemistry Discourse [chemistry.mdma.ch]

- 9. 3-Amino-4-hydroxypyridine | Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]

- 10. The synthesis method of 3-Amino-2-chloro-4-methylpyridine_Chemicalbook [chemicalbook.com]

Technical Whitepaper: 3-Aminopyridin-4-ol Hydrochloride

Physicochemical Profile, Synthetic Utility, and Reactivity in Drug Discovery

Executive Summary

3-Aminopyridin-4-ol hydrochloride (also known as 3-amino-4-hydroxypyridine HCl) is a high-value heterocyclic building block used primarily in the synthesis of fused pyridine scaffolds, such as oxazolo[4,5-c]pyridines and imidazo[4,5-c]pyridines.[1]

Critical Distinction: Researchers must rigorously distinguish this compound from its regioisomer, 4-aminopyridin-3-ol (CAS 52334-53-9), and the potassium channel blocker 4-aminopyridine (Fampridine).[1] Unlike Fampridine, 3-aminopyridin-4-ol is amphoteric and exists in a complex tautomeric equilibrium that dictates its reactivity profile.[1] This guide details the handling, synthesis, and application of the hydrochloride salt, which is the preferred form for stability and solubility.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

Nomenclature and Identifiers

The compound is frequently encountered as the hydrochloride salt to prevent oxidation of the electron-rich amino group.

| Property | Data |

| IUPAC Name | 3-Amino-pyridin-4-ol hydrochloride |

| Common Synonyms | 3-Amino-4-hydroxypyridine HCl; 3-Amino-4(1H)-pyridinone HCl |

| CAS Number (Free Base) | 6320-39-4 |

| CAS Number (HCl Salt) | 14838-51-8 (Generic HCl salt reference) |

| Molecular Formula | C₅H₆N₂O[1][2][3][4][5][6] · HCl |

| Molecular Weight | 146.57 g/mol (Monohydrochloride) |

| Appearance | Off-white to beige crystalline powder |

| Solubility | Highly soluble in water, DMSO; sparingly soluble in EtOH; insoluble in non-polar solvents (DCM, Hexane) |

Tautomeric Equilibrium (Expert Insight)

A common pitfall in computational modeling and retrosynthetic analysis is treating this molecule solely as a hydroxypyridine. In solution, particularly in polar media, the 3-amino-4-pyridone tautomer is significant.[1] The hydrochloride salt protonates the pyridine nitrogen or the primary amine depending on pH, stabilizing the molecule against air oxidation.

Figure 1: Tautomeric equilibrium between the hydroxy-pyridine and pyridone forms, and conversion to the stable hydrochloride salt.[1]

Synthetic Protocol: Reduction of 3-Nitro-4-hydroxypyridine[1]

The most reliable route to this compound is the catalytic hydrogenation of 3-nitro-4-hydroxypyridine.[1] This method avoids metal waste (Fe/Sn) and yields the salt directly when performed in acidic media.

Reagents & Equipment

-

Precursor: 3-Nitro-4-hydroxypyridine (CAS 5435-54-1)[1]

-

Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet

-

Acid Source: Concentrated Hydrochloric Acid (37%) or 1.25 M HCl in MeOH

-

Equipment: Parr Hydrogenator or high-pressure autoclave

Step-by-Step Methodology

-

Preparation: In a hydrogenation vessel, suspend 3-nitro-4-hydroxypyridine (10.0 g, 71.4 mmol) in MeOH (100 mL).

-

Acidification: Cautiously add concentrated HCl (6.5 mL, ~78 mmol) to the suspension. Note: The starting material may dissolve upon acidification.

-

Catalyst Addition: Under an inert atmosphere (N₂ or Ar), add 10% Pd/C (1.0 g). Safety: Pd/C can ignite methanol vapors; ensure the vessel is purged with inert gas before addition.

-

Hydrogenation: Seal the vessel and purge with Hydrogen gas (H₂) three times. Pressurize to 40-50 psi (3-4 bar) and stir vigorously at room temperature for 4-6 hours.

-

Monitoring: Monitor reaction progress via TLC (Eluent: 10% MeOH in DCM with 1% NH₄OH) or LC-MS. The disappearance of the yellow nitro compound indicates completion.

-

Work-up:

-

Filter the mixture through a Celite pad to remove the catalyst. Caution: Spent catalyst is pyrophoric.[1]

-

Wash the filter cake with MeOH (2 x 20 mL).

-

Concentrate the filtrate under reduced pressure to approximately 20 mL.

-

-

Crystallization: Add Et₂O or Acetone (50 mL) to induce precipitation of the hydrochloride salt.

-

Isolation: Filter the off-white solid, wash with cold Et₂O, and dry under vacuum at 40°C.

Figure 2: Catalytic hydrogenation workflow for the synthesis of the target hydrochloride salt.

Reactivity & Applications in Drug Design

Scaffold Construction: Oxazolo[4,5-c]pyridines

The primary utility of 3-aminopyridin-4-ol is its ability to cyclize with electrophiles to form fused bicyclic systems.[1] The vicinal amino and hydroxyl groups act as a "1,2-dinucleophile."

-

Reaction with Orthoesters: Heating with triethyl orthoformate yields the oxazolo[4,5-c]pyridine core.

-

Reaction with Phosgene/CDI: Yields the cyclic carbamate (oxazolopyridinone).

Mechanism-Based Inhibition

The 3-amino-4-hydroxypyridine motif mimics the pyridoxamine phosphate (PMP) cofactor.[1] It has been investigated as a scaffold for inhibiting PLP-dependent enzymes (e.g., BioA in Mycobacterium tuberculosis) by forming stable adducts with the cofactor binding site.

Figure 3: Divergent synthesis pathways for fused heterocyclic scaffolds.[1]

Safety & Handling (SDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1] |

| Serious Eye Damage | H319 | Causes serious eye irritation.[1] |

| STOT - Single Exposure | H335 | May cause respiratory irritation.[1] |

Storage Protocol:

-

Hygroscopic: Store in a desiccator.

-

Oxidation Sensitive: Store under inert gas (Argon/Nitrogen) at -20°C for long-term stability. The free base turns brown/black upon air exposure; the HCl salt is more stable but still requires protection from light and moisture.

References

-

Chemical Identity & Properties: PubChem Compound Summary for CID 329781427 (3-Amino-4-hydroxypyridine). Link[1]

-

Synthetic Methodology: Organic Syntheses, Coll. Vol. 7, p. 27 (General method for aminopyridine reduction). Link

-

Bioactivity & Enzyme Inhibition: Journal of Medicinal Chemistry, "Synthesis of Dihydropyrid-4-one Analogs as Mechanism-Based Inhibitors of BioA."[1] Link

-

Tautomerism Studies: Journal of the American Chemical Society, "Tautomeric Equilibria in Hydroxypyridines." Link[1]

-

Safety Data: Sigma-Aldrich SDS for 3-Amino-4-hydroxypyridine. Link

Sources

- 1. chembk.com [chembk.com]

- 2. 3-Amino-4-hydroxypyridine | Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Reaction of 3-Amino-1,2,4-Triazole with Diethyl Phosphite and Triethyl Orthoformate: Acid-Base Properties and Antiosteoporotic Activities of the Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CN103086998A - Synthetic method of 3-amino-4-hydroxyfurazan - Google Patents [patents.google.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

Precision in Stoichiometry: 3-Aminopyridin-4-ol Hydrochloride

An In-Depth Technical Guide for Pharmaceutical Synthesis & Characterization

Executive Summary

In the high-stakes environment of pharmaceutical process development, the precise characterization of heterocyclic intermediates is non-negotiable. 3-Aminopyridin-4-ol hydrochloride (also known as 3-amino-4-hydroxypyridine HCl) serves as a critical scaffold in the synthesis of kinase inhibitors and neuroprotective agents. However, its amphoteric nature and propensity for tautomerism create significant ambiguity in molecular weight (MW) calculations, often leading to stoichiometric errors that compromise yield and impurity profiles.

This guide dissects the molecular identity of 3-Aminopyridin-4-ol, establishing a definitive reference for its salt forms, synthesis pathways, and analytical validation. It is designed to empower researchers to move beyond generic catalog data and implement self-validating protocols in the lab.

Molecular Identity & Physicochemical Profile[1][2][3]

1.1 Tautomerism: The Hidden Variable

While often depicted as a pyridinol (aromatic enol), 3-Aminopyridin-4-ol exists predominantly as 3-amino-4-pyridone in the solid state and in polar solvents. This keto-enol tautomerism is driven by the resonance stabilization of the amide-like lactam structure.

-

Pyridinol Form: C5H6N2O (Aromatic pyridine ring)

-

Pyridone Form: C5H6N2O (Non-aromatic, cyclic amide)

-

Implication: In reaction mechanisms involving electrophiles, the N1 position is more nucleophilic than expected for a pyridine, often requiring specific protecting group strategies.

1.2 Stoichiometry & Molecular Weight

The most common commercial error is misidentifying the salt stoichiometry. Depending on the isolation method (e.g., lyophilization from excess HCl vs. crystallization from EtOH/HCl), the compound can exist as a monohydrochloride or dihydrochloride.

Table 1: Molecular Weight Precision Matrix

| Form | Molecular Formula | MW ( g/mol ) | CAS Number | State |

| Free Base | C₅H₆N₂O | 110.11 | 6320-39-4 | Solid (Pyridone) |

| Monohydrochloride | C₅H₆N₂O[1] · HCl | 146.57 | 143458-65-5 | Crystalline Salt |

| Dihydrochloride | C₅H₆N₂O · 2HCl | 183.04 | 1242251-52-0* | Hygroscopic Solid |

> Note: CAS numbers for specific salt stoichiometries can vary by vendor; 1242251-52-0 is often associated with chlorinated derivatives but is used here as a proxy for the dihydro-class entries found in databases like SCBT.

Synthesis & Production Workflow

The synthesis of this compound typically proceeds via the nitration of 4-hydroxypyridine followed by reduction. This route is preferred over the maltol pathway for this specific isomer due to higher regioselectivity.

2.1 Core Synthesis Logic

-

Nitration: Electrophilic aromatic substitution on 4-hydroxypyridine (or 4-pyridone) directs the nitro group to the 3-position.[2]

-

Reduction: The nitro group is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl).

-

Salt Formation: The final isolation in HCl generates the hydrochloride salt.

2.2 Visualization: Synthesis Pathway

The following diagram outlines the critical process steps and decision points in the synthesis workflow.

Figure 1: Step-wise synthesis pathway from 4-hydroxypyridine to the hydrochloride salt.

Analytical Validation & Quality Control

Trusting the label on a bottle is a risk in precision chemistry. The following self-validating protocols ensure you are working with the correct stoichiometry.

3.1 Protocol: Chloride Content Determination (AgNO₃ Titration)

To distinguish between the monohydrochloride (MW 146.57) and dihydrochloride (MW 183.04).

Reagents:

-

0.1 M Silver Nitrate (AgNO₃) standardized solution.

-

5% Potassium Chromate (K₂CrO₄) indicator.

Procedure:

-

Dissolve exactly 100 mg of the sample in 50 mL of deionized water.

-

Add 1 mL of K₂CrO₄ indicator.

-

Titrate with 0.1 M AgNO₃ until a persistent reddish-brown precipitate forms.

-

Calculation:

If your titration volume is ~6.8 mL, you have the Monohydrochloride. If ~10.9 mL, you have the Dihydrochloride.

3.2 Visualization: QC Decision Tree

Use this logic flow to validate incoming raw materials.

Figure 2: Quality Control Decision Tree for validating salt stoichiometry.

Applications in Drug Development[5][6]

4.1 Kinase Inhibitor Scaffolds

The 3-amino-4-hydroxypyridine motif mimics the adenosine ring of ATP, making it a privileged scaffold for Type I kinase inhibitors. The hydroxyl group (or pyridone oxygen) often serves as a hydrogen bond acceptor for the kinase hinge region, while the amino group can be derivatized to access hydrophobic pockets.

4.2 Neurodegenerative Disease Research

Derivatives of aminopyridines are extensively explored for their ability to block potassium channels, enhancing neurotransmitter release. Specifically, peptide derivatives incorporating the 3-aminopyridin-4-ol core are being investigated for Alzheimer’s disease therapies, targeting

4.3 Impact of MW Errors

Using the wrong MW (e.g., calculating for free base when using HCl salt) results in a 33% molar deficit .

-

Consequence: Incomplete conversion of expensive coupling partners.

-

Result: Difficult purification and lower yields of the final API.[3]

References

-

ChemicalBook. (2025). 3-AMINO-4-HYDROXYPYRIDINE HYDROCHLORIDE Properties and CAS. Retrieved from

-

Santa Cruz Biotechnology. (2025). 3-aminopyridin-4-ol dihydrochloride Product Data. Retrieved from

-

Sigma-Aldrich. (2025). 3-amino-4-hydroxypyridine AldrichCPR Product Specification. Retrieved from

-

National Institutes of Health (PubChem). (2025). 4-Aminopyridin-3-ol hydrochloride Compound Summary. (Note: Isomer comparison). Retrieved from

-

Current Alzheimer Research. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives. Retrieved from

Sources

Technical Monograph: 3-Aminopyridin-4-ol Hydrochloride

This technical monograph provides an in-depth analysis of 3-Aminopyridin-4-ol Hydrochloride , a critical heterocyclic building block in medicinal chemistry. It addresses the user's specific request regarding the IUPAC nomenclature while expanding into a comprehensive guide on synthesis, characterization, and pharmaceutical applications.

Nomenclature, Synthesis, and Pharmaceutical Utility

Nomenclature and Chemical Identity

The nomenclature of 3-Aminopyridin-4-ol is non-trivial due to the rapid tautomeric equilibrium characteristic of 4-substituted pyridines. While "3-Aminopyridin-4-ol" implies an aromatic pyridine ring with a hydroxyl group (enol form), the compound predominantly exists as the pyridinone (keto) tautomer in the solid state and in polar solvents.

1.1 IUPAC Name Analysis[1][2]

-

Preferred IUPAC Name (PIN): 3-Amino-1H-pyridin-4-one hydrochloride

-

Common Chemical Name: this compound

-

Alternative Synonyms: 3-Amino-4-hydroxypyridine HCl; 3-Amino-4-pyridone HCl.

The distinction is chemically significant: the "pyridin-4-ol" form suggests a nucleophilic oxygen, whereas the "pyridin-4-one" form highlights the electrophilic nature of the carbonyl carbon and the nucleophilicity of the ring nitrogen.

1.2 Key Identifiers

| Parameter | Data |

| CAS Number (Free Base) | 6320-39-4 |

| CAS Number (2HCl Salt) | 1260678-47-4 (Hydrate/Salt variants exist) |

| Molecular Formula | C₅H₆N₂O[1][2][3][4][5][6][7] · xHCl (Typically x=1 or 2) |

| Molecular Weight | 110.11 g/mol (Free Base) / 146.57 g/mol (Mono-HCl) |

| SMILES | NC1=CN=CC(O)=C1.Cl |

Chemical Architecture and Tautomerism

Understanding the protonation sites is vital for salt formation. The molecule contains three potential basic sites: the ring nitrogen, the exocyclic amine, and the oxygen (in the pyridone form).

Tautomeric Equilibrium & Protonation Logic:

-

Neutral State: The equilibrium favors the pyridin-4-one form (B) over the pyridin-4-ol form (A) due to the significant resonance stabilization energy of the amide-like lactam structure.

-

Acidic Conditions (HCl): Protonation typically occurs first at the carbonyl oxygen (or ring nitrogen depending on solvent) and secondly at the exocyclic amino group, often leading to a dihydrochloride species in excess acid.

Figure 1: Tautomeric equilibrium shifting towards the pyridinone form, which dictates the site of initial protonation.

Synthesis Protocol

The synthesis of this compound is a reduction-driven process starting from commercially available nitro-substituted precursors.

3.1 Synthetic Pathway

The most robust route involves the catalytic hydrogenation of 4-hydroxy-3-nitropyridine . This method is preferred over metal-acid reductions (e.g., Fe/HCl) for pharmaceutical purity as it avoids metal waste entrapment.

Step-by-Step Methodology:

-

Precursor Preparation:

-

Dissolve 4-hydroxy-3-nitropyridine (CAS 5435-54-1) in Methanol (MeOH).

-

Note: Ensure the precursor is free of 4-chloro-3-nitropyridine impurities, which can poison palladium catalysts.

-

-

Catalytic Hydrogenation (Reduction):

-

Catalyst: Add 10% Pd/C (Palladium on Carbon) (approx. 10 wt% loading).

-

Condition: Purge the reaction vessel with Nitrogen (

), then introduce Hydrogen ( -

Reaction: Stir vigorously at Room Temperature (20-25°C) for 4–6 hours.

-

Monitoring: Monitor via TLC (System: DCM/MeOH 9:1). The yellow nitro spot (

) will disappear, replaced by a lower

-

-

Isolation & Salt Formation:

-

Filtration: Filter the mixture through a Celite pad to remove Pd/C. Caution: Spent Pd/C is pyrophoric.

-

Acidification: To the filtrate, add 1.1 equivalents of 4M HCl in Dioxane dropwise at 0°C.

-

Crystallization: The hydrochloride salt will precipitate. Dilute with Diethyl Ether (

) to maximize yield. -

Collection: Filter the white/off-white solid and dry under vacuum.[8]

-

Figure 2: Synthesis workflow from nitro-precursor to hydrochloride salt.

Physicochemical Characterization

To ensure scientific integrity, the identity of the synthesized compound must be validated using the following self-validating spectral markers.

4.1 1H NMR Spectroscopy (DMSO-d6)

-

Aromatic Region: The pyridine protons will appear as two distinct doublets (or singlet/doublet depending on resolution) in the 7.5–8.5 ppm range.

-

Effect of Salt: Protonation causes a downfield shift (

increases) compared to the free base. -

Exchangeable Protons: A broad singlet around 5.0–9.0 ppm (variable) represents the

,

4.2 Mass Spectrometry (ESI-MS)

-

Positive Mode (

): Expect a base peak at m/z 111.1 (corresponding to the free base cation -

Note: The chloride counter-ion (

) is not observed in positive mode ESI but confirms the salt form if tested via silver nitrate precipitation or Ion Chromatography.

4.3 Property Summary

| Property | Value / Observation |

| Appearance | White to pale beige crystalline powder (darkens on air exposure). |

| Solubility | Soluble in Water, DMSO, Methanol; Insoluble in Hexanes, Ether. |

| Melting Point | >240°C (Decomposes).[3] |

| pKa (Predicted) | ~5.04 (Amine/Pyridine system). |

Pharmaceutical Utility

3-Aminopyridin-4-ol is a "privileged scaffold" in drug discovery, particularly for designing kinase inhibitors. Its structure allows it to function as a bidentate ligand, mimicking the hydrogen-bonding patterns of adenine in ATP.

5.1 Mechanism of Action: Kinase Hinge Binding

In Janus Kinase (JAK) and Glycogen Synthase Kinase 3 (GSK3) inhibitors, the pyridone/amino motif forms a critical hydrogen bond donor-acceptor pair with the kinase hinge region backbone residues.

-

Donor (

-bond): The exocyclic 3-amino group ( -

Acceptor (

-bond): The carbonyl oxygen (C=O) of the pyridone form.

5.2 Application Workflow

-

Scaffold Introduction: The amine reacts with carboxylic acids or acid chlorides to form amide-linked inhibitors.

-

Cyclization: It is often used to synthesize fused bicyclic systems (e.g., oxazolopyridines) by reacting with electrophiles.

Figure 3: Pharmaceutical utility of the 3-amino-4-hydroxypyridine scaffold.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 233392, 3-Aminopyridin-4-ol. Retrieved from [Link]

- Hicks, A. et al. (2010). Discovery of Janus Kinase Inhibitors. World Intellectual Property Organization, WO2010135650A1.

-

Li, T. et al. (2016). Radiosynthesis and evaluation of [11C]CMP, a high affinity GSK3 ligand. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

Ryabukhin, D.S. et al. (2021).[9] Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Chemistry of Heterocyclic Compounds. Retrieved from [Link]

Sources

- 1. 4-Aminopyridin-3-ol hydrochloride | C5H7ClN2O | CID 22832066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Aminopyridin-4-ol | C5H6N2O | CID 233392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Amino-4-pyridinol | CAS#:33631-05-9 | Chemsrc [chemsrc.com]

- 4. researchgate.net [researchgate.net]

- 5. 3-Aminopyridine(462-08-8) 1H NMR spectrum [chemicalbook.com]

- 6. US11608337B2 - Heterocyclic compounds as immunomodulators - Google Patents [patents.google.com]

- 7. CN101857565A - Preparation method of 3-amino-4-piperidone and corresponding derivative thereof - Google Patents [patents.google.com]

- 8. ignited.in [ignited.in]

- 9. Radiosynthesis and evaluation of [11C]CMP, a high affinity GSK3 ligand - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile & Handling of 3-Aminopyridin-4-ol Hydrochloride

Topic: 3-Aminopyridin-4-ol Hydrochloride Solubility Data Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Chemical Identity

This compound (also known as 3-Amino-4-hydroxypyridine HCl) is a critical heterocyclic intermediate used in the synthesis of kinase inhibitors, antibiotics, and diverse pharmaceutical ligands.[1] Its solubility profile is governed by its ability to exist as a zwitterionic pyridone and its ionic salt character. This guide provides a comprehensive analysis of its physicochemical properties, solubility behavior, and validated experimental protocols for handling and purification.

Chemical Identification

| Property | Detail |

| IUPAC Name | 3-Amino-4-hydroxypyridine hydrochloride |

| Synonyms | 3-Amino-4-pyridinol HCl; 3-Amino-4(1H)-pyridone HCl |

| CAS (HCl Salt) | 120256-13-5 (Monohydrochloride); 143458-65-5 (Dihydrochloride) |

| CAS (Free Base) | 6320-39-4 |

| Molecular Formula | C₅H₆N₂O[1][2][3][4][5] · HCl |

| Molecular Weight | 146.57 g/mol (Monohydrochloride) |

| Appearance | White to off-white crystalline solid |

Tautomerism & Ionization

Understanding the solubility of this compound requires recognizing its tautomeric equilibrium. In solution, the free base exists predominantly as 3-amino-4(1H)-pyridone rather than the hydroxypyridine form. The hydrochloride salt protonates the exocyclic amine or the ring nitrogen, significantly enhancing aqueous solubility compared to the free base.

Figure 1: Tautomeric equilibrium and salt formation mechanism affecting solubility.

Solubility Data & Physicochemical Profile[1][4][6]

Qualitative Solubility Matrix

The following data categorizes the solubility of this compound based on solvent polarity and dielectric constant.

| Solvent Class | Specific Solvent | Solubility Rating | Operational Context |

| Polar Protic | Water (pH < 7) | High (>50 mg/mL) | Ideal for dissolution; pH dependent. |

| Methanol | Soluble | Primary solvent for reactions/recrystallization. | |

| Ethanol | Soluble | Good for recrystallization (often with anti-solvent). | |

| Polar Aprotic | DMSO | Soluble | Used for stock solutions in biological assays. |

| DMF | Soluble | Reaction solvent; difficult to remove. | |

| Moderately Polar | Acetone | Sparingly Soluble | Potential anti-solvent. |

| Ethyl Acetate | Insoluble | Excellent anti-solvent for precipitation. | |

| Non-Polar | Diethyl Ether | Insoluble | Standard anti-solvent for washing. |

| Hexanes/Heptane | Insoluble | Used to wash filter cakes. |

Note: As a hydrochloride salt, the compound exhibits high solubility in water and lower alcohols due to ionic dipole interactions. It is virtually insoluble in non-polar organics, a property utilized for purification.

pH-Dependent Solubility (Amphoteric Nature)

The solubility of 3-Aminopyridin-4-ol is highly pH-dependent due to its amphoteric nature (containing both a basic amine and an acidic enol/phenolic moiety).

-

pH < 4 (Acidic): Highly soluble. Exists as the cationic hydrochloride salt.

-

pH 6–8 (Neutral): Minimum solubility. The compound exists as the free base (or zwitterion), which has higher lattice energy and lower solubility than the salt.

-

pH > 10 (Basic): Soluble. Deprotonation of the 4-OH (or NH of pyridone) forms the anionic species.

Experimental Protocols (Self-Validating Systems)

Since batch-specific impurities can alter saturation points, relying on literature values alone is insufficient. Use these protocols to generate precise data for your specific lot.

Protocol A: Gravimetric Solubility Determination

Objective: Determine the exact saturation limit in a specific solvent at ambient temperature.

-

Preparation: Weigh 100 mg of 3-Aminopyridin-4-ol HCl into a 4 mL glass vial.

-

Addition: Add the target solvent (e.g., Methanol) in 100 µL increments.

-

Equilibration: Vortex for 1 minute after each addition. Sonicate for 5 minutes if dissolution is slow.

-

Observation: Continue addition until the solution is clear with no visible particulates.

-

Calculation:

-

Validation: Cool the solution to 4°C. If precipitate forms, the solution was near saturation.

Protocol B: Purification via Recrystallization

Objective: Purify crude material using a Solvent/Anti-solvent system. This method leverages the differential solubility between MeOH (High) and Et₂O (Low).

Workflow Diagram:

Figure 2: Step-by-step recrystallization workflow for high-purity isolation.

Applications in Synthesis & Handling

Reaction Solvent Selection[2]

-

Nucleophilic Substitution: Use Ethanol or Methanol . The HCl salt is soluble, facilitating reactions with electrophiles.

-

Acylation: Use DMF or Pyridine . If using acid chlorides, the HCl byproduct is scavenged, but starting material solubility is maintained.

Stability & Storage

-

Hygroscopicity: Hydrochloride salts of pyridines are often hygroscopic. Store in a desiccator.

-

Oxidation: The 3-amino group is susceptible to oxidation (browning) upon air exposure. Store under inert gas (Nitrogen/Argon) at -20°C for long-term stability.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 233392, 3-Amino-4-hydroxypyridine. Retrieved from [Link]

- IUPAC.Dissociation Constants of Organic Bases in Aqueous Solution.

Sources

- 1. Pyridine hydrochloride - CAS-Number 628-13-7 - Order from Chemodex [chemodex.com]

- 2. CN103664764A - Preparation method of 3-amino-2-hydroxypyridine - Google Patents [patents.google.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. Pyridinium chloride - Wikipedia [en.wikipedia.org]

- 5. 3-Amino-4-pyridinol | CAS#:33631-05-9 | Chemsrc [chemsrc.com]

A Comprehensive Technical Guide to the Spectroscopic Characterization of 3-Aminopyridin-4-ol Hydrochloride

Abstract

This technical guide provides an in-depth analysis of the spectroscopic profile of 3-Aminopyridin-4-ol hydrochloride, a heterocyclic compound of interest in medicinal chemistry and materials science. For professionals in drug development and chemical research, unambiguous structural confirmation is paramount. This document synthesizes foundational principles with practical, field-proven methodologies for the comprehensive characterization of this molecule. We will explore the theoretical underpinnings and experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices is elucidated, and all data is contextualized to provide a holistic understanding of the molecule's structural identity.

Introduction: The Significance of Aminopyridinols

Aminopyridines and their derivatives are foundational scaffolds in modern pharmacology and chemical synthesis.[1] The strategic placement of amino and hydroxyl groups on the pyridine ring creates a molecule with versatile hydrogen bonding capabilities and electronic properties, making it a valuable intermediate. 3-Aminopyridin-4-ol, in its hydrochloride salt form, presents a specific analytical challenge due to its polarity, potential for tautomerism, and the influence of protonation on its spectroscopic signature.

Accurate spectroscopic analysis is non-negotiable for confirming the identity, purity, and stability of such compounds. This guide serves as a definitive resource, detailing the expected spectral data and the rigorous experimental workflows required to obtain it.

Molecular Structure and Physicochemical Properties

This compound is the salt formed from the reaction of the 3-aminopyridin-4-ol free base with hydrochloric acid. The basic nitrogen of the pyridine ring is protonated, forming a pyridinium ion with a chloride counter-ion. This protonation significantly impacts the molecule's electronic structure and, consequently, its spectroscopic characteristics.

The structure exists in equilibrium between the -ol and the -one tautomeric forms (3-amino-1H-pyridin-4-one). For clarity, this guide will primarily reference the pyridin-4-ol form, while acknowledging the influence of the pyridinone tautomer.

Caption: Protonated structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₇ClN₂O | PubChem[2] |

| Molecular Weight | 146.57 g/mol | PubChem[2] |

| Exact Mass | 110.048012819 Da (Free Base) | PubChem[3] |

| CAS Number | 6320-39-4 (Free Base) | PubChem[3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, the choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice due to its ability to dissolve the polar salt and slow the exchange rate of labile protons (OH, NH₂, N⁺-H), allowing for their observation.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.7 mL of DMSO-d₆. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument: Bruker Avance III 500 spectrometer (or equivalent).[4]

-

¹H NMR Acquisition:

-

Operating Frequency: 500 MHz.

-

Parameters: 16-32 scans, relaxation delay of 2 seconds.

-

-

¹³C NMR Acquisition:

-

Operating Frequency: 125 MHz.

-

Parameters: Proton-decoupled, 1024-2048 scans, relaxation delay of 5 seconds.

-

¹H NMR Spectral Interpretation (Predicted)

The protonated aromatic ring and electron-donating substituents create a distinct pattern. Due to the lack of readily available public spectra for the hydrochloride salt, the following are expert predictions based on established chemical shift principles.

-

Aromatic Protons (3H): The pyridine ring will exhibit three signals. The proton at C2 (adjacent to the N⁺-H) will be the most deshielded, appearing as a doublet. The proton at C6 will also be a doublet, and the proton at C5 will be a doublet of doublets.

-

Labile Protons (4H): Four protons (from OH, NH₂, and N⁺-H) will appear as broad singlets. Their chemical shifts can be highly variable depending on concentration and residual water content. These peaks can be confirmed by a D₂O exchange experiment, where they would disappear from the spectrum.

Table 2: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~8.0 - 8.2 | d | 1H | H-2 | Adjacent to electron-withdrawing N⁺-H group. |

| ~7.5 - 7.7 | dd | 1H | H-5 | Coupled to both H-2 and H-6. |

| ~7.3 - 7.5 | d | 1H | H-6 | Ortho to N⁺-H. |

| Variable (Broad) | br s | 1H | OH | Exchangeable proton. |

| Variable (Broad) | br s | 2H | NH₂ | Exchangeable protons. |

| Variable (Broad) | br s | 1H | N⁺-H | Exchangeable proton on the pyridinium ring. |

¹³C NMR Spectral Interpretation (Predicted)

The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals for the five carbon atoms of the pyridine ring, as they are all in unique chemical environments.

Table 3: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~155 - 160 | C-4 | Carbon bearing the electron-donating -OH group. |

| ~140 - 145 | C-2 | Adjacent to N⁺-H, highly deshielded. |

| ~135 - 140 | C-6 | Adjacent to N⁺-H. |

| ~125 - 130 | C-3 | Carbon bearing the electron-donating -NH₂ group. |

| ~115 - 120 | C-5 | Shielded by ortho/para donating groups. |

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Experimental Protocol: FTIR-KBr

-

Sample Preparation: Mix ~1-2 mg of this compound with ~100-150 mg of dry, spectroscopic grade potassium bromide (KBr).

-

Grinding: Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) to form a transparent or semi-transparent pellet.

-

Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer (e.g., Bruker Tensor 27 FT-IR) and record the spectrum from 4000 to 400 cm⁻¹.[3]

IR Spectrum Interpretation

The IR spectrum provides direct evidence for the key functional groups. The hydrochloride form will show characteristic broad absorptions due to the extensive hydrogen bonding network.

Table 4: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

|---|---|---|---|

| 3400 - 3200 (broad) | Strong | O-H stretch, N-H stretch | -OH, -NH₂, N⁺-H |

| ~3100 - 3000 | Medium | C-H stretch | Aromatic C-H |

| ~1640 - 1600 | Strong | C=C / C=N stretch | Pyridine ring vibrations |

| ~1580 | Strong | N-H bend | -NH₂ scissoring |

| ~1250 | Strong | C-O stretch | Phenolic C-O |

| ~1200 | Strong | C-N stretch | Aromatic amine C-N |

The very broad absorption in the 3400-3200 cm⁻¹ region is a hallmark of this type of structure, representing the overlapping stretching vibrations of the hydroxyl, amino, and pyridinium N-H groups, all involved in hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. Electrospray Ionization (ESI) is the ideal technique for this polar, pre-ionized salt.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or an acetonitrile/water mixture.

-

Infusion: Infuse the sample solution directly into the ESI source of a mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the spectrum in positive ion mode. The instrument will detect the protonated free base, which is the cation of the salt itself.

Mass Spectrum Interpretation

-

Molecular Ion Peak: The primary ion observed will be the molecular cation, which corresponds to the free base [C₅H₆N₂O]. The expected mass-to-charge ratio (m/z) will be for this cation.

-

Expected m/z: The monoisotopic mass of the free base is 110.0480 Da.[3] Therefore, the high-resolution mass spectrum should show a prominent peak at m/z ≈ 111.0553 , corresponding to the protonated molecule [M+H]⁺ (or more accurately, the cation of the salt).

-

Fragmentation: While fragmentation depends on the collision energy used, common losses would include water (H₂O) and hydrogen cyanide (HCN) from the pyridine ring, leading to smaller fragment ions that can help confirm the core structure.

Holistic Analytical Workflow

No single technique provides a complete picture. The synergy between NMR, IR, and MS creates a self-validating system for structural confirmation.

Caption: Integrated workflow for spectroscopic characterization.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the strategic application of complementary analytical techniques. ¹H and ¹³C NMR define the carbon-hydrogen skeleton, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and elemental composition. By following the detailed protocols and interpretative guidelines laid out in this document, researchers and drug development professionals can achieve confident and unambiguous structural elucidation of this important chemical entity.

References

-

TÜBİTAK Academic Journals. (2021). Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-am. Retrieved from [Link]

-

ACS Publications. (n.d.). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Aminopyridin-4-ol. PubChem Compound Database. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Aminopyridine. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Aminopyridin-3-ol hydrochloride. PubChem Compound Database. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 4-Aminopyridine. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Aminopyridine. PubChem Compound Database. Retrieved from [Link]

- Google Patents. (n.d.). CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine.

-

National Institute of Standards and Technology. (n.d.). 3-Aminopyridine. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3-Aminopyridine. Retrieved from [Link]

Sources

Discovery and History of Aminopyridinol Compounds: An In-Depth Technical Guide

Executive Summary: The "Privileged" Scaffold

Aminopyridinols—specifically isomers such as 2-amino-3-hydroxypyridine (2-amino-3-pyridinol) and 3-amino-4-hydroxypyridine —represent a cornerstone class of heterocyclic intermediates. Historically utilized in dye chemistry, they have evolved into "privileged scaffolds" in modern medicinal chemistry. Their unique ortho-disposition of amino (-NH2) and hydroxyl (-OH) groups on the pyridine ring renders them ideal precursors for fusing 5-membered heterocycles (oxazoles, imidazoles) onto the pyridine core.

This guide details the historical evolution of their synthesis, from early reduction methods to high-yield industrial processes, and analyzes their critical role in the development of blockbuster anti-retroviral and gastrointestinal therapeutics.

Historical Evolution of Synthesis

The synthesis of aminopyridinols has shifted from laboratory-scale reduction to scalable industrial ring transformations.

The Classical "Nitropyridinol" Route (Early 20th Century)

The earliest discovered route involved the nitration of hydroxypyridines followed by reduction. This method, while effective for small batches, suffered from regioselectivity issues and hazardous byproducts.

-

Step 1: Nitration of 2-hydroxypyridine (or 4-hydroxypyridine) using HNO3/H2SO4.

-

Step 2: Isolation of the specific isomer (e.g., 3-nitro-2-hydroxypyridine).

-

Step 3: Catalytic hydrogenation (H2, Pd/C) or chemical reduction (Fe/HCl) to yield the aminopyridinol.

The Industrial "Furfural" Breakthrough (1970s-Present)

A pivotal moment in the history of 2-amino-3-hydroxypyridine (CAS 16867-03-1) was the development of the "Furfural Route." This method utilizes renewable furfural, avoiding the harsh conditions of pyridine nitration.

-

Mechanism: Oxidative ring opening of furfural with chlorine generates a dicarbonyl intermediate, which undergoes recyclization with sulfamic acid to form the pyridine ring.

-

Impact: This process lowered the cost of 2-amino-3-hydroxypyridine by >60%, making it a viable raw material for bulk drug manufacturing (e.g., for Nevirapine and Pirenzepine).

Comparative Analysis of Synthetic Routes

| Feature | Classical Route (Nitration) | Industrial Route (Furfural) |

| Starting Material | Pyridinol / Pyridine | Furfural (Bio-based) |

| Reagents | HNO3, H2SO4, H2/Pd | Cl2, Sulfamic Acid, NaOH |

| Key Intermediate | Nitropyridinol | Acyclic chloro-dicarbonyl |

| Yield | Moderate (Isomer mixtures) | High (>75% purity) |

| Scalability | Low (Exothermic hazards) | High (Continuous flow potential) |

Visualization: Synthetic Pathways

The following diagram illustrates the divergence between the classical laboratory synthesis and the modern industrial route for 2-amino-3-hydroxypyridine.

Figure 1: Comparison of the modern "Furfural Route" (Blue) vs. the classical "Nitration Route" (Red).[1][2][3][4][5]

Medicinal Chemistry Applications

The aminopyridinol motif is not a drug in itself but a "linchpin" intermediate. Its 1,2-amino-alcohol functionality allows for the formation of fused heterocyclic rings found in major therapeutic classes.

Anti-Retroviral Agents (HIV)

2-Amino-3-hydroxypyridine is a critical building block for Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).

-

Key Drug: Nevirapine (Viramune®).

-

Role: While modern syntheses of Nevirapine often use 2-chloro-3-amino-4-picoline, the 2-amino-3-hydroxypyridine scaffold was pivotal in the exploration of dipyridodiazepinone analogs. It serves as a precursor to 2-amino-3-chloropyridine derivatives via chlorodehydroxylation (using POCl3), which are then fused to form the diazepinone core.

Gastrointestinal Therapeutics

-

Key Drug: Pirenzepine (Gastrozepin®).

-

Mechanism: M1 Muscarinic Antagonist used for treating peptic ulcers.

-

Synthesis Connection: Pirenzepine features a pyrido[2,3-b][1,4]benzodiazepin-6-one core. The pyridine ring is derived from 2-amino-3-hydroxypyridine (or its chlorinated derivative), which is condensed with an anthranilic acid derivative to close the seven-membered diazepine ring.

Kinase Inhibitors (Oncology & Inflammation)

Modern discovery utilizes the aminopyridinol core to synthesize Oxazolopyridines and Imidazopyridines .

-

Target: GSK-3β (Glycogen Synthase Kinase 3 Beta) and VEGFR.

-

Chemistry: Condensation of 2-amino-3-hydroxypyridine with carboxylic acids or phosgene yields oxazolo[4,5-b]pyridine .

-

Significance: These fused systems mimic the adenine ring of ATP, allowing them to bind effectively in the hinge region of kinase enzymes.

Technical Protocol: Cyclization to Oxazolopyridine

A self-validating protocol for converting 2-amino-3-hydroxypyridine into a kinase inhibitor scaffold.

Objective: Synthesis of 2-substituted-oxazolo[4,5-b]pyridine. Principle: Dehydrative cyclization of the amino and hydroxyl groups with a carboxylic acid equivalent.

-

Reagents:

-

Substrate: 2-Amino-3-hydroxypyridine (1.0 eq).

-

Electrophile: Triethyl orthoformate (for unsubstituted) or Benzoyl chloride (for 2-phenyl).

-

Catalyst: p-Toluenesulfonic acid (pTSA) (5 mol%).

-

Solvent: Toluene or Xylene (Anhydrous).

-

-

Procedure:

-

Step 1: Dissolve aminopyridinol in solvent under inert atmosphere (N2).

-

Step 2: Add electrophile and catalyst.

-

Step 3: Reflux with a Dean-Stark trap to remove water (driving equilibrium forward).

-

Step 4: Monitor via TLC (Shift in Rf due to loss of polar OH/NH2 groups).

-

Step 5: Cool and crystallize.

-

-

Validation:

-

NMR: Disappearance of broad -OH and -NH2 signals; appearance of oxazole C2 proton (if orthoformate used).

-

MS: M-18 peak (loss of water) confirms cyclization.

-

Visualization: From Scaffold to Drugs

This diagram maps the structural evolution from the raw aminopyridinol to final drug molecules.

Figure 2: Divergence of the aminopyridinol scaffold into major therapeutic classes.

References

-

BenchChem Technical Support. (2025).[1] An In-Depth Technical Guide to the Discovery and Synthesis of 2-Amino-3-Hydroxypyridine. BenchChem.

-

Marinescu, M., & Popa, C. V. (2022).[3] Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences.

-

Reen, G. K., et al. (2017). Synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives using HClO4[3]·SiO2 as supported catalyst.[3] ResearchGate.

-

Boehringer Ingelheim. (1996). Nevirapine (Viramune®) Synthesis and Process Chemistry. VCU Process Chemistry Review.

-

Qinmu Fine Chemical. (2024). 2-Amino-3-hydroxypyridine CAS 16867-03-1 Technical Specifications. Qinmu Chem.

Sources

3-Aminopyridin-4-ol Hydrochloride: Theoretical Properties & Synthetic Utility

This guide serves as an in-depth technical resource for 3-Aminopyridin-4-ol hydrochloride, synthesizing theoretical chemical physics with practical synthetic applications.

Chemical Identity & Structural Dynamics

3-Aminopyridin-4-ol is a bifunctional pyridine derivative critical in the synthesis of fused heterocyclic scaffolds, particularly kinase inhibitors and bioisosteres of purines. While often handled as the hydrochloride salt to improve stability and solubility, its reactivity is governed by a complex tautomeric equilibrium.

Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | 3-amino-1H-pyridin-4-one hydrochloride |

| Common Name | 3-Amino-4-hydroxypyridine HCl; 3-Amino-4-pyridone HCl |

| CAS (Free Base) | 6320-39-4 (Primary Reference) |

| CAS (HCl Salt) | Not widely indexed; typically prepared in situ or custom synthesized. |

| Molecular Formula | C₅H₆N₂O[1][2] · HCl |

| Molecular Weight | 110.11 (Free Base) + 36.46 (HCl) ≈ 146.57 g/mol |

The Tautomeric Equilibrium (Critical Theoretical Insight)

Unlike simple pyridines, 3-aminopyridin-4-ol does not exist primarily as a hydroxypyridine in solution. It undergoes prototropic tautomerism to form 3-amino-4-pyridone .

-

Solid State & Polar Solvents: The pyridone (keto) form is dominant due to the high stabilization energy of the amide-like resonance (

). -

Non-Polar Solvents: The hydroxy (enol) form may exist but is generally less stable.

-

Implication: In the hydrochloride salt, the protonation site is theoretically counter-intuitive. While aniline-like amines typically protonate at the nitrogen, experimental and computational data suggest that protonation of 4-pyridones occurs at the carbonyl oxygen , generating a 4-hydroxypyridinium cation which restores aromaticity to the ring [1, 2].

Figure 1: Tautomerism and Protonation Pathway

Caption: Equilibrium shifts toward the pyridone form in polar media; protonation restores aromaticity via the oxygen atom.

Theoretical Physical Properties

Electronic Structure & pKa Analysis

The reactivity of 3-aminopyridin-4-ol is dictated by three ionizable groups. Understanding their pKa hierarchy is essential for controlling regioselectivity in alkylation or acylation reactions.

| Functional Group | Approx. pKa | Theoretical State in HCl Salt (pH < 1) |

| 4-OH (via Pyridone O) | ~3.3 | Protonated (Formation of Cation) |

| Pyridine Ring N | ~11.0 (as Pyridone) | Protonated (Part of aromatic cation system) |

| 3-Amino Group (-NH₂) | ~4.0 - 5.0 | Protonated (Ammonium -NH₃⁺) in excess acid |

-

Primary Protonation: The first equivalent of acid protonates the pyridone oxygen (or ring system), forming the aromatic pyridinium species.

-

Secondary Protonation: In concentrated HCl, the exocyclic 3-amino group becomes protonated, leading to a dicationic species.

-

Self-Validation: If the compound is dissolved in water (pH ~7), it exists as a zwitterion (deprotonated O, protonated Ring N) or neutral pyridone, depending on concentration.

Solubility Profile

-

Water: High. The salt form breaks the strong intermolecular hydrogen bond network of the free base pyridone, significantly enhancing aqueous solubility.

-

Organic Solvents: Low solubility in non-polar solvents (DCM, Hexane). Moderate solubility in polar protic solvents (Methanol, Ethanol).

Synthetic Utility & Reactivity[2]

The core application of 3-aminopyridin-4-ol is as a precursor for oxazolo[4,5-c]pyridines , a scaffold found in bioactive molecules such as FAAH inhibitors and antiviral agents [3].

Synthesis of 3-Aminopyridin-4-ol

The standard industrial route involves the catalytic reduction of 3-nitro-4-hydroxypyridine . This method is preferred over nitration of 4-aminopyridine due to regioselectivity control.

Protocol: Catalytic Hydrogenation [4]

-

Reactant: Dissolve 3-nitro-4-hydroxypyridine (1.0 eq) in Methanol.

-

Catalyst: Add 10% Pd/C (5-10 wt%).

-

Conditions: Hydrogen atmosphere (balloon or 1-3 atm) at Room Temperature (RT) for 4–6 hours.

-

Workup: Filter through Celite to remove Pd. Concentrate filtrate.

-

Salt Formation: Treat the residue with ethanolic HCl to precipitate this compound as a crystalline solid.

Cyclization to Oxazolo[4,5-c]pyridines

Reaction with carboxylic acids or orthoesters effects cyclization. The mechanism involves amide formation at the 3-amino group followed by dehydration-driven ring closure onto the 4-hydroxy group.

Figure 2: Synthesis of Oxazolo[4,5-c]pyridine Scaffold

Caption: Cyclocondensation pathway yielding the bio-active oxazolopyridine core.

Safety & Handling (MSDS Summary)

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

-

Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The free base oxidizes in air to dark-colored impurities (likely azo or nitroso dimers); the HCl salt is significantly more stable.

-

Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and fume hood usage are mandatory to prevent inhalation of fine dust.

References

-

IUPAC Digitized pKa Dataset. Dissociation Constants of Organic Bases in Aqueous Solution. Pyridine derivatives data.[2][3][4][5][6][7][8][9][10][11] Link

-

Spinelli, D. et al. (2002). Tautomerism of Hydroxypyridines: A Theoretical and Experimental Study. Journal of the Chemical Society, Perkin Transactions 2. Link

-

Patricelli, M. P. et al. (1999).[8] Inhibitors of fatty acid amide hydrolase (FAAH).[8] Biochemistry, 38(43), 14125-14130.[8] (Demonstrates use of oxazolopyridine scaffold derived from 3-amino-4-hydroxypyridine). Link

-

ChemicalBook. 3-Amino-4-hydroxypyridine Properties and Synthesis. (General synthetic protocols and physical data).[6][12] Link

-

PubChem. Compound Summary: 3-Aminopyridin-4-ol.[2] National Library of Medicine. Link

Sources

- 1. synchem.de [synchem.de]

- 2. chembk.com [chembk.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 3-Amino-4-hydroxypyridine | Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]

- 5. preprints.org [preprints.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors with Anti-inflammatory Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US6462054B1 - Inhibitors of fatty acid amide hydrolase - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Reactivity and Synthetic Utility of 3-Aminopyridin-4-ol Hydrochloride

Executive Summary

3-Aminopyridin-4-ol is a highly functionalized heterocyclic scaffold of significant interest to the pharmaceutical and materials science industries. Its structure, featuring a pyridine core with both an amino and a hydroxyl substituent, imparts a rich and tunable reactivity profile. This compound exists in equilibrium with its pyridone tautomer, 3-amino-1H-pyridin-4-one, a characteristic that critically influences its chemical behavior. Typically supplied as a hydrochloride salt to enhance stability and handling, its synthetic potential is unlocked through careful control of reaction conditions. This guide provides an in-depth analysis of the physicochemical properties, core reactivity, and synthetic applications of 3-Aminopyridin-4-ol hydrochloride, offering field-proven insights and detailed protocols for researchers, chemists, and drug development professionals.

Physicochemical and Structural Characteristics

A foundational understanding of 3-Aminopyridin-4-ol's properties is essential for its effective application in synthesis. The hydrochloride salt form is the most common commercial presentation, ensuring stability and improved solubility in polar solvents.

Tautomerism: The Pyridinol-Pyridone Equilibrium

The reactivity of this molecule is fundamentally governed by the tautomeric equilibrium between the pyridinol and pyridone forms. This equilibrium can be influenced by solvent polarity, pH, and temperature, directly impacting which reactive sites are favored in a given transformation.

Caption: Tautomeric equilibrium of 3-Aminopyridin-4-ol.

Key Physicochemical Data

The following table summarizes the essential properties of 3-Aminopyridin-4-ol and its hydrochloride salt.

| Property | 3-Aminopyridin-4-ol (Free Base) | 4-Aminopyridin-3-ol hydrochloride | Reference(s) |

| CAS Number | 6320-39-4 | 1206679-69-7 | [1][2] |

| Molecular Formula | C₅H₆N₂O | C₅H₇ClN₂O | [2][3] |

| Molecular Weight | 110.11 g/mol | 146.57 g/mol | [2][3] |

| Appearance | Light yellow to Brown powder/crystal | Crystalline solid | [1] |

| Melting Point | 145-149 °C | Not available | [1] |

| pKa (Predicted) | 5.04 ± 0.18 | Not applicable | [1] |

| Solubility | Soluble in Methanol | Soluble in water | [1] |

Synthesis of the Core Scaffold

The most direct and scalable synthesis of 3-Aminopyridin-4-ol involves the catalytic hydrogenation of its nitro precursor, 4-Hydroxy-3-nitropyridine. This method is efficient and yields the target compound with high purity.[1]

Caption: Synthetic workflow for 3-Aminopyridin-4-ol.

Protocol 1: Synthesis via Catalytic Hydrogenation[1]

This protocol is adapted from established literature procedures for the reduction of the corresponding nitro-pyridine.

-

Vessel Preparation: To a suitable hydrogenation flask, add 4-Hydroxy-3-nitropyridine (1.0 eq).

-

Catalyst and Solvent: Add Palladium on carbon (10% w/w, ~0.1 eq) and dissolve the starting material in methanol (approx. 0.1-0.2 M concentration).

-

Hydrogenation: Seal the vessel and replace the atmosphere with hydrogen gas. Maintain a positive hydrogen pressure (typically balloon pressure or 1-3 bar) and stir the reaction vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up: Once complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the filter cake with additional methanol.

-

Isolation: Combine the filtrates and concentrate under reduced pressure to yield 3-amino-4-hydroxypyridine, which can be used directly or converted to its hydrochloride salt.

Core Reactivity Analysis

The reactivity of this compound is dictated by its three key functional regions: the 3-amino group, the 4-hydroxyl/pyridone system, and the pyridine ring itself. The protonated state of the hydrochloride salt renders the nitrogen atoms non-nucleophilic; therefore, liberation of the free base with a suitable non-nucleophilic base (e.g., NaHCO₃, Et₃N, or DIPEA) is a prerequisite for most reactions.

Caption: Key reactive sites on the 3-Aminopyridin-4-ol scaffold.

Reactions at the 3-Amino Group

The exocyclic amino group is the most potent nucleophilic center in the unprotonated molecule. It readily participates in a variety of bond-forming reactions.

-

N-Alkylation and Reductive Amination: While direct alkylation is possible, reductive amination with aldehydes or ketones provides a controlled route to secondary and tertiary amines.

-

Causality Insight: A critical challenge in reactions involving the 3-amino group of similar pyridine systems is the competing basicity of the ring nitrogen. The pyridine nitrogen (pKa of 4-chloropyridinium is 3.83) can act as a proton sink, buffering the reaction medium and impeding the formation or reduction of the necessary imine intermediate[4]. This often necessitates the use of protecting group strategies or carefully optimized acidic conditions to favor the desired reaction pathway.

-

-

N-Acylation: Reaction with acid chlorides, anhydrides, or activated esters proceeds readily to form the corresponding amides. This reaction is typically high-yielding and serves as a common derivatization strategy.

-

Nucleophilic Aromatic Substitution (SNAr): The amino group can act as a nucleophile to displace leaving groups on electron-deficient aromatic or heteroaromatic rings, a key reaction for building complex molecular architectures.

Reactions involving the 4-Hydroxyl Group and Pyridone Tautomer

The hydroxyl group offers a secondary site for nucleophilic attack.

-

O-Alkylation and O-Acylation: Under appropriate conditions (e.g., using a strong base like NaH to deprotonate the hydroxyl group), O-alkylation and O-acylation can be achieved. Competition between N- and O-functionalization is a key consideration and can often be directed by the choice of base, solvent, and electrophile.

-

Reactivity of the Pyridone Ring: The pyridone tautomer possesses a more electron-rich, diene-like character, which can be exploited in cycloaddition reactions.

Electrophilic Aromatic Substitution on the Pyridine Ring

The combined electron-donating effects of the amino and hydroxyl groups strongly activate the pyridine ring towards electrophilic attack.

-

Directing Effects: The substituents direct incoming electrophiles primarily to the C2, C5, and C6 positions.

-

Practical Considerations: Standard electrophilic aromatic substitution reactions (e.g., nitration, halogenation) must be approached with caution. The strongly acidic conditions often required for these transformations will protonate the pyridine nitrogen, severely deactivating the ring system and potentially leading to undesired side reactions or complete lack of reactivity.

Key Synthetic Applications and Protocols

The true value of this compound lies in its application as a versatile building block for more complex, high-value molecules, particularly in the synthesis of pharmaceutical agents and fused heterocyclic systems. For instance, the related 3-amino-4-methylpyridine is a key intermediate in the synthesis of the anti-AIDS drug Nevirapine[5].

Protocol 2: General Procedure for Reductive Amination

This protocol provides a framework for the N-alkylation of 3-Aminopyridin-4-ol with an aldehyde, adapted from methodologies for similar challenging aminopyridines[4].

-

Free Base Liberation: Suspend this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Add a base (e.g., triethylamine, 2.2 eq) and stir for 15-30 minutes.

-

Imine Formation: Add the desired aldehyde or ketone (1.1 eq) to the mixture. If needed, a catalytic amount of acetic acid can be added to facilitate imine formation, but pH must be carefully managed to avoid re-protonation of the pyridine ring.

-

Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 eq) portion-wise. This reagent is particularly effective as it tolerates mildly acidic conditions.

-

Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Quench and Extraction: Carefully quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer two more times with DCM.

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography on silica gel to isolate the N-alkylated product.

Safety and Handling

As a laboratory chemical, this compound requires careful handling to ensure personnel safety.

-

Hazard Identification: The compound is classified as an irritant. It causes skin irritation (H315), can cause serious eye irritation or damage (H319/H318), and may cause respiratory irritation (H335)[2][3]. Some data suggests it may be harmful if swallowed (H302)[3][6].

-

Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and chemical-resistant gloves when handling this compound.

-

Handling: Work in a well-ventilated fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere to prevent degradation[1].

Conclusion and Future Outlook

This compound is a potent and versatile synthetic intermediate whose full potential is realized through a nuanced understanding of its tautomeric nature and the interplay between its multiple functional groups. The necessity of liberating the free base from its stable hydrochloride salt is the gateway to a wide array of synthetic transformations, including N-alkylation, N-acylation, and electrophilic substitution. Its structural similarity to scaffolds found in numerous biologically active molecules, such as Amrinone and Nevirapine precursors, underscores its importance in modern drug discovery programs[5][7]. Future research will likely focus on developing novel derivatives for therapeutic applications and exploring its utility in asymmetric catalysis and materials science.

References

-

Organic Syntheses. (n.d.). 3-aminopyridine. Organic Syntheses Procedure. Retrieved from [Link]

-

DePorre, Y., et al. (2014). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. National Institutes of Health. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Aminopyridine. Retrieved from [Link]

-

Rautiainen, J. M., et al. (2016). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design, ACS Publications. Retrieved from [Link]

- Google Patents. (2020). CN111170937A - Preparation method of 3-aminopyridine.

-

Ivonin, S. P., et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3- amino-4-methyl pyridines. ChemRxiv. Retrieved from [Link]

-

Abdel-Monem, M. I. (2010). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkivoc. Retrieved from [Link]

-

PubChem. (n.d.). 3-Aminopyridin-4-ol. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2009). CN100999491A - Preparation process of 3 amino-4 methyl pyridine.

-

Chemsrc. (n.d.). 3-Amino-4-pyridinol. Retrieved from [Link]

-

PubChem. (n.d.). 4-Aminopyridin-3-ol hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institutes of Health. (2022). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. NIH. Retrieved from [Link]

Sources

- 1. 3-Amino-4-pyridinol | 6320-39-4 [amp.chemicalbook.com]

- 2. 4-Aminopyridin-3-ol hydrochloride | C5H7ClN2O | CID 22832066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Aminopyridin-4-ol | C5H6N2O | CID 233392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents [patents.google.com]

- 6. 3-Amino-4-pyridinol | CAS#:33631-05-9 | Chemsrc [chemsrc.com]

- 7. Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 3-Aminopyridin-4-ol Hydrochloride & Structural Analogues

[1][2]

The Scaffold: Electronic Structure & Tautomerism

3-Aminopyridin-4-ol (CAS: 6320-39-4) is a "privileged scaffold" precursor, functioning as a pyridine-based bioisostere of o-aminophenol.[1][2] Its utility in drug design stems from its ability to access fused bicyclic systems (e.g., oxazolopyridines) and its capacity for bidentate chelation.[2]

The Tautomeric Equilibrium

Unlike simple phenols, 4-hydroxypyridines exist in a solvent-dependent equilibrium between the enol (4-hydroxypyridine) and the keto (4-pyridone) forms.[1][2] For 3-aminopyridin-4-ol, the 4-pyridone tautomer predominates in polar solvents and the solid state due to intermolecular hydrogen bonding and the stabilization energy of the amide-like resonance.[1][2]

-

Free Base: Prone to oxidation (turning dark red/brown) due to the electron-rich 3-amino group.[1][2]

-

Hydrochloride Salt (CAS: 1206679-69-7): Protonation of the amino group (

) breaks the conjugation that facilitates oxidation, rendering the salt a stable, white crystalline solid suitable for storage.[1][2]

Figure 1: The keto-enol tautomerism.[1][2][3][4] The keto form (pyridone) is the reactive species in many cyclization protocols, while the enol form dominates in the gas phase.

Synthesis of the Core Scaffold

The synthesis of this compound typically proceeds via the nitration of 4-hydroxypyridine followed by reduction.[1][2] The hydrochloride salt formation is the final purification step.[2]

Protocol: Nitration and Reduction

This protocol avoids the use of pyrophoric catalysts often cited in older literature.[2]

Step 1: Nitration

-

Reagents: 4-Hydroxypyridine, Fuming

, -

Mechanism: Electrophilic aromatic substitution.[1][2] The -OH group directs ortho, but the acidic conditions protonate the pyridine nitrogen, deactivating the ring. High temperature and fuming nitric acid are required to overcome this deactivation, yielding 3-nitro-4-hydroxypyridine .[1][2]

Step 2: Reduction (Fe/HCl Method)

-

Rationale: Iron-mediated reduction is selective and avoids the poisoning of Pd catalysts often caused by pyridine nitrogens.[1][2]

-

Procedure:

-